molecular formula C17H13N3O2S B2853646 N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-50-1

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2853646
CAS No.: 497072-50-1
M. Wt: 323.37
InChI Key: DPCIRPBKEHILJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A study focused on synthesizing novel heterocyclic compounds, including derivatives related to the specified compound, for potential anticancer activity. These compounds were evaluated for in vitro and in vivo anticancer activity, showing significant results against certain cancer cell lines. This highlights the compound's role in developing new antitumor agents (Eldhose et al., 2020).

Metal Complex Formation

Research on metal complexes involving ligands similar to the target compound has been conducted to understand their potential applications, such as in the development of new drugs or materials. For instance, iron complexes of related ligands have been studied for their structural and chemical properties, contributing to the broader understanding of such compounds in coordination chemistry (Brown et al., 1990).

Antitumor and DNA Photocleavage Activities

Compounds structurally related to the specified chemical have been designed and synthesized to evaluate their antitumor and DNA photocleaving abilities. These studies provide insights into the compound's potential use in cancer therapy and as a tool for studying DNA interactions (Li et al., 2005).

Synthetic and Biological Studies

Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, related to the target compound, have been synthesized and characterized. Their antibacterial and antifungal activities were evaluated, showing the compound's relevance in developing new antimicrobial agents (Patel & Patel, 2017).

Photocyclization and Polymer Synthesis

The compound has also been involved in studies related to photocyclization reactions leading to the synthesis of polybenzoquinazolines. These studies explore the compound's potential applications in material science, particularly in the synthesis of novel polymers with unique properties (Wei et al., 2016).

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

It’s worth noting that thiazolopyrimidines, in general, are known to interact with various biological targets due to their structural similarity to purine . This allows them to effectively bind to biological targets, potentially influencing a variety of cellular processes.

Biochemical Pathways

Thiazolopyrimidines have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Thiazolopyrimidines have been associated with a variety of biological activities, including antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have a broad range of effects at the molecular and cellular level.

Action Environment

The structural flexibility of thiazolopyrimidines allows for the introduction of various substituents, potentially enabling the compound to adapt to different environmental conditions .

Biochemical Analysis

Biochemical Properties

Preliminary studies suggest that it interacts with various enzymes and proteins, affecting their function and potentially influencing biochemical reactions .

Cellular Effects

N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been observed to influence cell function. It appears to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

N-naphthalen-1-yl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-7,10H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCIRPBKEHILJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.